
(2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C24H24N4O5 and its molecular weight is 448.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is C25H26N4O5 with a molecular weight of 462.5 g/mol. The structure includes an oxazole ring and a triazole moiety, which are known for their pharmacological significance.
Property | Value |
---|---|
Molecular Formula | C25H26N4O5 |
Molecular Weight | 462.5 g/mol |
CAS Number | 946296-10-2 |
Antimicrobial Activity
Research has shown that compounds containing triazole and oxazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that the introduction of various substituents can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Triazoles often inhibit DNA synthesis by targeting enzymes such as DNA gyrase, which is crucial for bacterial replication. The presence of the oxazole moiety may also contribute to membrane disruption or inhibition of cell wall synthesis.
-
Case Studies :
- A study demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95μg/mL against various pathogens, including E. coli and S. aureus .
- Another investigation into related triazole compounds found them to be effective against methicillin-resistant strains of Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .
Anticancer Activity
Triazole derivatives have been explored for their anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
- Targeting Cancer Cells : The compound has shown promise in inhibiting proliferation in various cancer cell lines by modulating signaling pathways associated with cell growth and survival.
-
Research Findings :
- In vitro assays indicated that some triazole derivatives can induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction .
- Specific studies have highlighted the compound's ability to inhibit tumor growth in xenograft models, showcasing its potential as a therapeutic agent .
Enzyme Inhibition
The compound has been tested for its ability to inhibit key enzymes involved in various biological processes:
- Heat Shock Protein 90 (HSP90) : This protein is crucial for maintaining cellular homeostasis under stress conditions. The compound exhibited an IC50 value of 19.3μM, indicating moderate inhibition .
- 14-3-3 Proteins : These proteins play important roles in signal transduction and cell cycle regulation. The compound's interaction with these proteins suggests its potential in modulating cellular signaling pathways .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-5-31-20-12-8-18(9-13-20)28-15(2)22(26-27-28)24(29)32-14-21-16(3)33-23(25-21)17-6-10-19(30-4)11-7-17/h6-13H,5,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAJAICNIIYBOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.